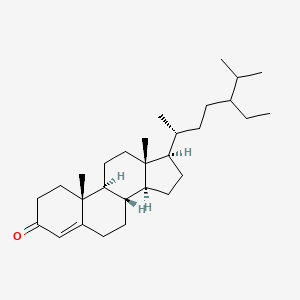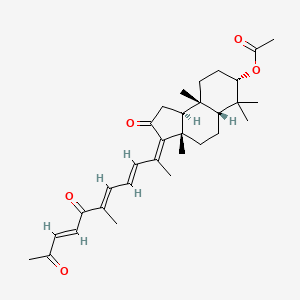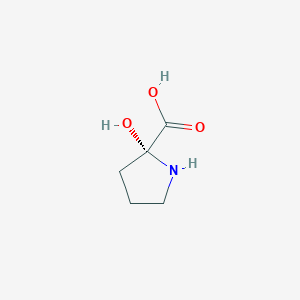
(-)-Cubebaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Cubebaol is a chemical compound with the molecular formula C10H20O2. It is a type of menthane diol, which is a derivative of menthol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of (-)-Cubebaol involves several steps. One common method is the hydrogenation of pulegone, a naturally occurring organic compound. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
(-)-Cubebaol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(-)-Cubebaol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in formulations for topical applications due to its cooling and soothing effects.
Industry: It is used in the production of fragrances, flavors, and personal care products.
Mecanismo De Acción
The mechanism of action of (-)-Cubebaol involves its interaction with specific molecular targets. In biological systems, it is believed to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold. This interaction leads to the activation of these channels, resulting in a cooling sensation on the skin .
Comparación Con Compuestos Similares
(-)-Cubebaol can be compared with other similar compounds, such as:
Menthol: Both compounds have a cooling effect, but this compound is less volatile and has a longer-lasting effect.
Isopulegol: This compound is a precursor in the synthesis of menthol and menthane diols. It shares similar structural features but has different chemical properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Número CAS |
107133-84-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1S,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
Clave InChI |
LMXFTMYMHGYJEI-VGMNWLOBSA-N |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)O |
| 107133-84-6 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[[3-(4-Chloroanilino)-10-(4-chlorophenyl)phenazin-2-ylidene]amino]propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B1252606.png)
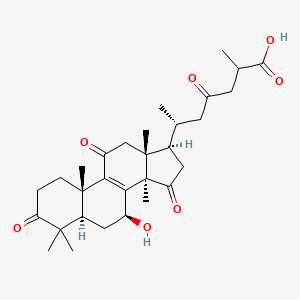

![(2,4-dihydroxyphenyl)-[(1R,2S,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone](/img/structure/B1252611.png)
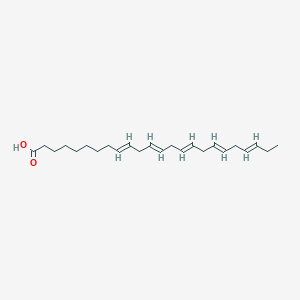
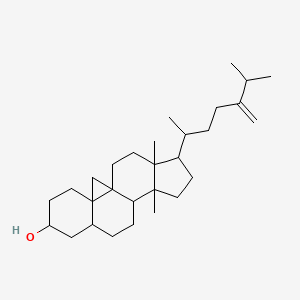

![(1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione](/img/structure/B1252618.png)
